

# Meta-analysis of Buflomedil Hydrochloride for Intermittent Claudication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|
| Compound Name:       | Buflomedil Hydrochloride |           |  |  |  |
| Cat. No.:            | B1668038                 | Get Quote |  |  |  |

This guide provides a meta-analysis of clinical trial data for **Buflomedil Hydrochloride**, focusing on its application in treating intermittent claudication (IC), a common symptom of peripheral arterial disease (PAD). The information is intended for researchers, scientists, and drug development professionals, offering a comparative look at its efficacy and mechanism of action.

### **Mechanism of Action**

**Buflomedil Hydrochloride** exerts its therapeutic effects through a multi-faceted mechanism primarily aimed at improving blood flow in the microcirculation. Its actions include alphaadrenergic receptor antagonism, modulation of calcium channels, and favorable effects on blood rheology.[1][2] By blocking alpha-1 and alpha-2 adrenergic receptors, buflomedil inhibits vasoconstriction, leading to vasodilation and increased blood flow.[2] It also modulates calcium channels in vascular smooth muscle cells, reducing calcium influx and further promoting relaxation and vasodilation.[2] Additionally, buflomedil improves blood flow characteristics by enhancing red blood cell deformability and inhibiting platelet aggregation.[1][2]





Click to download full resolution via product page

Caption: Mechanism of Action of Buflomedil Hydrochloride.

## **Efficacy in Intermittent Claudication**

Meta-analyses of randomized, double-blind, placebo-controlled trials have evaluated the efficacy of buflomedil in improving walking distance for patients with intermittent claudication. The primary endpoints in these studies were typically pain-free walking distance (PFWD) and maximum walking distance (MWD), measured by standardized treadmill tests.

A Cochrane review, updated in 2013, included two randomized controlled trials with a total of 127 participants.[3][4] Both trials demonstrated moderate, statistically significant improvements







in PFWD and MWD for patients treated with buflomedil compared to placebo.[3][4] One of these trials exclusively involved a diabetic population.[3] However, the authors of the review noted that the evidence is limited due to the poor quality of many excluded trials and the potential for publication bias.[3][4]

The larger LIMB trial, which enrolled 2,078 patients, also showed a significant improvement in initial claudication distance for the buflomedil group compared to placebo.[5][6][7]

Table 1: Meta-analysis of Buflomedil vs. Placebo on Walking Distance in Intermittent Claudication



| Outcome<br>Measure                                      | Weighted<br>Mean<br>Difference<br>(WMD) | 95%<br>Confidence<br>Interval (CI) | Notes                                                                                                 | Reference |
|---------------------------------------------------------|-----------------------------------------|------------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Pain-Free<br>Walking Distance<br>(PFWD)                 | 75.1 m                                  | 20.6 to 129.6                      | Statistically significant improvement.                                                                | [3][4]    |
| Pain-Free Walking Distance (PFWD) - Diabetic Population | 80.6 m                                  | 3.0 to 158.2                       | Statistically significant improvement in a wholly diabetic population.                                | [3][4]    |
| Maximum<br>Walking Distance<br>(MWD)                    | 80.7 m                                  | 9.4 to 152                         | Statistically significant improvement with wide confidence intervals.                                 | [3][4]    |
| Maximum Walking Distance (MWD) - Diabetic Population    | 171.4 m                                 | 51.3 to 291.5                      | Statistically significant improvement with wide confidence intervals in a wholly diabetic population. | [3][4]    |

Table 2: Key Findings from the LIMB Trial



| Outcome<br>Measure                                             | Buflomedil<br>Group | Placebo Group | p-value      | Reference |
|----------------------------------------------------------------|---------------------|---------------|--------------|-----------|
| Median Relative Change in Initial Claudication Distance        | +49%                | 0%            | Not Reported | [6]       |
| Median Relative<br>Change in Ankle-<br>Brachial Index<br>(ABI) | +9.2%               | -3.6%         | Not Reported | [5][6]    |
| Primary<br>Composite<br>Endpoint <sup>1</sup>                  | 9.1%                | 12.4%         | 0.019        | [5]       |

<sup>&</sup>lt;sup>1</sup>Composite of clinical deterioration, fatal/non-fatal cardiovascular events, lower limb surgery/angioplasty, and amputation.[5]

# **Clinical Trial Methodology**

The clinical trials included in the meta-analyses generally followed a randomized, double-blind, placebo-controlled design.

#### Experimental Protocols:

- Patient Population: Patients were typically diagnosed with intermittent claudication, corresponding to Fontaine stage II of peripheral arterial occlusive disease.[3][4][7] The LIMB trial specifically included patients with an ankle-brachial index (ABI) between 0.3 and 0.8.[5]
   [7]
- Intervention: Oral administration of buflomedil, with dosages often around 600 mg daily, compared to a matching placebo.[8] In the LIMB trial, the dose was adjusted based on creatinine clearance.[5][6][7]
- Primary Outcome Assessment: The primary efficacy measures were the pain-free and maximum walking distances. These were assessed using a standardized treadmill exercise







test.[3][4][7] However, specific protocols, including treadmill speed and grade, were not always uniformly reported across all studies. The LIMB trial was noted to have used clinically estimated walking distances rather than treadmill tests.[7]

• Duration: Treatment duration in the trials varied, with some lasting 12 weeks and others, like the LIMB trial, having a median follow-up of 2.75 years.[6][7][8]





Click to download full resolution via product page

**Caption:** Generalized workflow of a randomized controlled trial for Buflomedil.



## Conclusion

The available meta-analysis data suggests that **Buflomedil Hydrochloride** provides a modest but statistically significant benefit in improving walking distances for patients with intermittent claudication, including those with diabetes. The LIMB trial also indicated a reduction in a composite of cardiovascular and limb-related events. However, the overall evidence base is limited by the quality of some studies and potential publication bias. The multifaceted mechanism of action, involving vasodilation and improved blood rheology, provides a strong rationale for its use in peripheral arterial disease. For drug development professionals, these findings highlight the potential of targeting these pathways, while also underscoring the need for robust, high-quality clinical trials with standardized and objective outcome measures. It is also important to note that safety concerns have been raised regarding buflomedil's narrow therapeutic range.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Buflomedil Hydrochloride? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Buflomedil for intermittent claudication | Cochrane [cochrane.org]
- 4. Buflomedil for intermittent claudication PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limbs International Medical Buflomedil Trial American College of Cardiology [acc.org]
- 6. medscape.com [medscape.com]
- 7. Buflomedil for intermittent claudication PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buflomedil in arterial occlusive disease: results of a controlled multicenter study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Buflomedil Hydrochloride for Intermittent Claudication: A Comparative Guide]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1668038#meta-analysis-of-buflomedil-hydrochloride-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com